molecular formula C20H20N2O2 B139671 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] CAS No. 133463-88-4

2,2'-Bis[(4S)-4-benzyl-2-oxazoline]

Cat. No.: B139671
CAS No.: 133463-88-4
M. Wt: 320.4 g/mol
InChI Key: OIEQQWQZUYZCRJ-ROUUACIJSA-N
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Description

2,2’-Bis[(4S)-4-benzyl-2-oxazoline] is a chiral ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with various metals, making it a valuable tool in the field of coordination chemistry .

Mechanism of Action

Target of Action

The primary targets of 2,2’-Bis[(4S)-4-benzyl-2-oxazoline] are ketones . Ketones are organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. They play a crucial role in various biological and chemical processes.

Mode of Action

2,2’-Bis[(4S)-4-benzyl-2-oxazoline] acts as a catalyst for the enantioselective hydrosilylation of ketones . Enantioselective hydrosilylation is a process that selectively adds silicon-hydrogen (Si-H) bonds to a substrate, producing one enantiomer over the other. This compound also serves as a Schiff base ligand in the preparation of rhodium(I) and palladium(II) coordination complexes . Coordination complexes are structures where a central metal atom is surrounded by non-metal atoms or groups of atoms, called ligands.

Biochemical Pathways

The compound’s interaction with its targets affects the biochemical pathways involved in the synthesis of coordination polymers . Coordination polymers are a class of compounds with repeating coordination entities, extending in one, two, or three dimensions. They have potential applications in various fields, including catalysis, gas storage, and drug delivery.

Result of Action

The result of the compound’s action is the formation of enantioselectively hydrosilylated ketones, rhodium(I) and palladium(II) coordination complexes, and copper(I) halide complexes . These products have potential applications in various fields, including organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis[(4S)-4-benzyl-2-oxazoline] typically involves the reaction of benzylamine with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazoline ring . The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

In industrial settings, the production of 2,2’-Bis[(4S)-4-benzyl-2-oxazoline] is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous feeding: of reactants

    Precise control: of reaction parameters

    Efficient separation: and purification techniques, such as crystallization and chromatography

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis[(4S)-4-benzyl-2-oxazoline] undergoes various chemical reactions, including:

    Oxidation: The oxazoline ring can be oxidized to form oxazoles.

    Reduction: The compound can be reduced to form amines.

    Substitution: The benzyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or alkylating agents in the presence of a base.

Major Products

    Oxidation: Oxazoles

    Reduction: Amines

    Substitution: Various substituted oxazolines

Scientific Research Applications

2,2’-Bis[(4S)-4-benzyl-2-oxazoline] has numerous applications in scientific research:

Comparison with Similar Compounds

2,2’-Bis[(4S)-4-benzyl-2-oxazoline] can be compared with other similar compounds, such as:

  • 2,2’-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline]
  • 2,6-Bis[(4S)-4-phenyl-2-oxazolinyl]pyridine
  • 2,2’-Methylenebis[(4S)-4-phenyl-2-oxazoline]

Uniqueness

Properties

IUPAC Name

(4S)-4-benzyl-2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-3-7-15(8-4-1)11-17-13-23-19(21-17)20-22-18(14-24-20)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEQQWQZUYZCRJ-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=N[C@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351321
Record name AC1LF4QF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133463-88-4
Record name AC1LF4QF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S,S)-4,4'-Dibenzyl-2,2'-bi(2-oxazoline)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] interact with metals like copper? What structures are formed?

A: 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] acts as a bidentate ligand, meaning it can bind to a metal center through two nitrogen atoms from its oxazoline rings [, ]. Research shows that it forms polymeric structures with copper (I) bromide (CuBr) and copper (I) iodide (CuI) []. These structures consist of a (CuBr)n or (CuI)n core "sheathed" by the bridging 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] ligands. This bridging action creates a polymeric chain-like structure.

Q2: What insights do we have into the coordination behavior of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] with lithium ions?

A: Interestingly, 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] shows weak coordination with lithium ions (Li+) []. Studies using 7Li NMR and DFT calculations suggest that this weak interaction is not due to steric hindrance from the benzyl substituents. Instead, it is attributed to the electronic nature of the bioxazoline system, which seems to hinder strong coordination with Li+ compared to other ligands or solvents like γ-butyrolactone.

Q3: Can 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] be used in asymmetric catalysis? What type of reactions are relevant?

A: Yes, 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] has proven valuable as a chiral ligand in asymmetric catalysis []. One notable application is its use in the palladium-catalyzed asymmetric bis(alkoxycarbonylation) of terminal olefins. This reaction, conducted in the presence of copper(I) triflate and 2,2'-Bis[(4S)-4-benzyl-2-oxazoline], successfully produces optically active mono-substituted succinates. This demonstrates the potential of this compound to facilitate enantioselective synthesis of valuable chiral building blocks.

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